1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate
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Overview
Description
1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
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Formation of the Spirocyclic Core:
Starting Materials: Benzylamine, tert-butyl acrylate, and methyl 3-oxobutanoate.
Reaction Conditions: The initial step involves a [3+2] cycloaddition reaction under reflux conditions in the presence of a suitable catalyst such as a Lewis acid (e.g., BF3·OEt2).
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Functional Group Transformations:
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloride (t-BuCl) and a strong base such as sodium hydride (NaH).
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can modify the spirocyclic core.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide (NaN3) to introduce azido groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaN3 in DMF (dimethylformamide) solvent.
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of azido-substituted derivatives.
Scientific Research Applications
1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a scaffold in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Spirocyclic Compounds: Such as spirooxindoles and spirotetrahydroquinolines.
Benzyl Derivatives: Compounds like benzylpiperazines and benzylisoquinolines.
Uniqueness: 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate is unique due to its specific spirocyclic framework, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H30N2O5 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate |
InChI |
InChI=1S/C22H30N2O5/c1-20(2,3)29-19(26)24-13-22(14-24)17-11-23(10-16-8-6-5-7-9-16)12-21(17,15-28-22)18(25)27-4/h5-9,17H,10-15H2,1-4H3/t17-,21+/m0/s1 |
InChI Key |
XNRNHQPTDMHWCE-LAUBAEHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)[C@H]3CN(C[C@]3(CO2)C(=O)OC)CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3CN(CC3(CO2)C(=O)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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